6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline

Lipophilicity ADME Prediction Physicochemical Profiling

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline (CAS 1783674-79-2, molecular formula C₉H₈BrF₂N, MW 248.07 g/mol) is a halogenated tetrahydroquinoline (THQ) featuring a bromine atom at the 6-position and two fluorine atoms at the geminal 4-position of the partially saturated quinoline ring system. Predicted physicochemical properties include a density of 1.6±0.1 g/cm³, boiling point of 279.8±40.0 °C at 760 mmHg, and an ACD/LogP of 2.63.

Molecular Formula C9H8BrF2N
Molecular Weight 248.07 g/mol
Cat. No. B11764848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline
Molecular FormulaC9H8BrF2N
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1(F)F)C=C(C=C2)Br
InChIInChI=1S/C9H8BrF2N/c10-6-1-2-8-7(5-6)9(11,12)3-4-13-8/h1-2,5,13H,3-4H2
InChIKeyFNIOJOMLRCOAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline (CAS 1783674-79-2): Physicochemical Profile and Structural Identity


6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline (CAS 1783674-79-2, molecular formula C₉H₈BrF₂N, MW 248.07 g/mol) is a halogenated tetrahydroquinoline (THQ) featuring a bromine atom at the 6-position and two fluorine atoms at the geminal 4-position of the partially saturated quinoline ring system . Predicted physicochemical properties include a density of 1.6±0.1 g/cm³, boiling point of 279.8±40.0 °C at 760 mmHg, and an ACD/LogP of 2.63 . The compound is commercially available at ≥98% purity for research and further manufacturing use, with recommended storage sealed in dry conditions at 2–8 °C .

Why 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline Cannot Be Interchanged with Close Tetrahydroquinoline Analogs


The tetrahydroquinoline scaffold is not a uniform commodity; substitution pattern, halogen identity, and halogen position each produce quantitatively distinct pharmacological and physicochemical outcomes. The unsubstituted tetrahydroquinoline core itself exhibits poor intrinsic metabolic stability in liver microsome assays—a liability that fluorine incorporation at metabolically labile positions is specifically deployed to mitigate [1]. Furthermore, structure-activity relationship (SAR) studies on THQ-based probes such as the Epac inhibitor CE3F4 have demonstrated that the presence and precise ring position of a bromine atom are determinative for target engagement, with bromine removal or positional isomerization abolishing inhibitory activity [2]. Consequently, procuring a non-halogenated, singly halogenated, or differently halogenated THQ analog in place of 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline risks both inadequate target binding and unpredictable ADME behavior, which cannot be compensated by post hoc formulation adjustments.

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline: Comparator-Anchored Quantitative Differentiation Evidence


LogP Elevation Relative to Unsubstituted Tetrahydroquinoline

The target compound exhibits a calculated ACD/LogP of 2.63 , representing a +0.41 log-unit increase over unsubstituted 1,2,3,4-tetrahydroquinoline (LogP 2.22, ChemDiv predicted ). An alternative computational method (Chemscene) yields LogP 3.36 for the target . This lipophilicity elevation is driven by the electron-withdrawing and hydrophobic contributions of both the 6-bromo and 4,4-difluoro substituents. In drug discovery, a ΔLogP of +0.4–1.2 units modulates membrane passive permeability sufficiently to alter cellular uptake kinetics and CYP-mediated metabolism profiles.

Lipophilicity ADME Prediction Physicochemical Profiling

Gem-Difluoro Substitution Effect on Tetrahydroquinoline Scaffold Metabolic Stability

The unsubstituted tetrahydroquinoline core has been documented to exhibit poor metabolic stability in mouse liver microsomes, attributed to oxidative metabolism of the saturated ring [1]. In a systematic SAR campaign, structural modifications to the THQ scaffold achieved up to a 10-fold improvement in metabolic stability compared to the original THQ peptidomimetic [1]. In a parallel system, tetrahydroquinoline-based LSD1 inhibitor 18x, which incorporates fluorine substitution, demonstrated acceptable liver microsomal stability and no significant CYP inhibition at 10 µM in vitro [2]. The gem-difluoro motif at C4 in the target compound is a well-precedented medicinal chemistry strategy to block oxidative metabolism at the benzylic position, which is the primary soft spot on the THQ ring.

Metabolic Stability Liver Microsomes Fluorine Medicinal Chemistry

6-Bromo Position as a High-Yield Cross-Coupling Handle for Downstream Diversification

The 6-bromo substituent on the tetrahydroquinoline ring serves as an efficient leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling introduction of aryl, heteroaryl, or vinyl diversity at the 6-position. In published procedures, 6-bromo-1,2,3,4-tetrahydroquinoline was treated with phenylboronic acids under Pd catalysis to afford 6-phenyl-THQ (3a) and 6,8-diphenyl-THQ (4a) in high yields [1]. Subsequent bromination of the coupled products gave 3-bromo-phenyl-substituted quinolines in excellent yields of 91%, 99%, and 92% respectively [1]. The target compound retains this synthetic handle while the gem-difluoro at C4 simultaneously modulates the electronic environment, potentially tuning cross-coupling reactivity and product lipophilicity.

Suzuki-Miyaura Coupling Synthetic Intermediate Aryl Functionalization

Bromine Positional Requirement for Target Engagement: Epac Inhibitor SAR

A dedicated structure-activity relationship study on the tetrahydroquinoline-based Epac1 inhibitor CE3F4 established that the bromine atom on the tetrahydroquinoline skeleton is not merely a steric placeholder but is functionally required for inhibitory activity [1]. The study demonstrated that both the formyl group at position 1 and the bromine atom at position 5 of the THQ ring were essential for CE3F4 to block Epac1 guanine nucleotide exchange activity toward Rap1 in both cell-free and intact cell systems [1]. Removal or positional isomerization of the bromine substituent resulted in loss of inhibitory activity, indicating that the bromine's electronic and/or steric contribution to target binding is non-redundant [1]. By analogy, the bromine at position 6 in the target compound is expected to serve a similarly critical role in target-class-dependent binding interactions.

Epac1 Inhibition Structure-Activity Relationship Halogen Bonding

Cytotoxicity Baseline of the 6-Bromo-Tetrahydroquinoline Scaffold Against Human Cancer Cell Lines

The non-fluorinated 6-bromo-1,2,3,4-tetrahydroquinoline (compound 2) demonstrated significant antiproliferative activity across a panel of five human cancer cell lines—A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast)—with IC50 values in the range of 2–50 µg/mL and low cytotoxicity to normal cells (approximately 7–35%) relative to the reference standards 5-fluorouracil and cisplatin [1]. The target compound 6-bromo-4,4-difluoro-THQ incorporates the same 6-bromo pharmacophore but adds the metabolically stabilizing 4,4-difluoro motif, providing a differentiated cytotoxicity-to-metabolic-stability profile for lead optimization campaigns.

Anticancer Activity Cytotoxicity IC50 Cancer Cell Panel

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline: Evidence-Grounded Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability Without Sacrificing Halogen Pharmacophore

In lead series where a tetrahydroquinoline core has demonstrated target engagement but suffers from rapid oxidative metabolism (as documented for unmodified THQ scaffolds [1]), 6-bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline provides a pre-functionalized scaffold that blocks the C4 benzylic oxidation site with gem-difluoro while retaining the 6-bromo substituent critical for target binding affinity [2]. This avoids the need for iterative, resource-intensive fluorination optimization during lead maturation. The compound's LogP elevation (ΔLogP +0.41 to +1.21 over unsubstituted THQ ) must be accounted for in the overall property profile.

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling at the 6-Bromo Handle

The 6-bromo position in the target compound serves as a robust Pd-catalyzed cross-coupling site, with published protocols demonstrating Suzuki coupling of aryl boronic acids to 6-bromo-THQ scaffolds in consistently high yields (91–99%) [3]. The gem-difluoro motif at C4 adds an orthogonal electronic tuning parameter that can modulate coupling rates and product lipophilicity, enabling generation of compound libraries with systematically varied C6 aryl diversity from a single advanced intermediate.

Epigenetic Target Probe Development: BET Bromodomain and LSD1 Inhibitor Scaffolds

Tetrahydroquinoline derivatives have been validated as potent inhibitors of LSD1 (e.g., compound 18s, IC50 = 55 nM; compound 18x, IC50 = 540 nM, with selectivity over MAO-A/B and acceptable liver microsomal stability [2]) and as selective BET bromodomain inhibitors (I-BET726 series [4]). The target compound's bromine atom provides a potential key interaction point analogous to the halogen bonding observed in THQ-based BET inhibitor co-crystal structures, while the difluoro substitution may differentially engage water networks in the ZA channel to modulate bromodomain selectivity [4].

Anticancer SAR Expansion Leveraging Validated 6-Bromo-THQ Cytotoxicity

Building on the demonstrated antiproliferative activity of 6-bromo-THQ across A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines (IC50 range 2–50 µg/mL) [5], the target compound offers a next-generation analog where the 4,4-difluoro modification is predicted to improve metabolic stability and potentially alter tissue distribution. This enables systematic exploration of how C4 fluorination modulates the potency-selectivity-metabolism relationship within a defined chemical series.

Quote Request

Request a Quote for 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.